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Compound of Interest

(S)-Methyl piperidine-3-
Compound Name:
carboxylate hydrochloride

Cat. No.: B575182

(S)-Methyl piperidine-3-carboxylate hydrochloride is a chiral piperidine derivative that
serves as a crucial building block in medicinal chemistry. Its structural motif is found in a variety
of biologically active compounds, making it a valuable intermediate for the synthesis of novel
therapeutics. This technical guide provides a comprehensive overview of its synthesis,
chemical properties, and its role in drug discovery, with a focus on its interaction with the
GABAergic system.

Chemical and Physical Properties

(S)-Methyl piperidine-3-carboxylate hydrochloride is the hydrochloride salt of the methyl
ester of (S)-nipecotic acid. The hydrochloride form enhances its stability and solubility in
agueous solutions.

Property Value Source
CAS Number 164323-84-6 [1]
Molecular Formula C7H14CINO:2 [1]
Molecular Weight 179.64 g/mol [1]

Synthesis of (S)-Methyl piperidine-3-carboxylate
hydrochloride
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The synthesis of (S)-Methyl piperidine-3-carboxylate hydrochloride can be achieved

through several methods, primarily involving the esterification of (S)-piperidine-3-carboxylic

acid or through reductive amination pathways.

Method 1: Fischer Esterification of (S)-Piperidine-3-
carboxylic acid

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with

an alcohol in the presence of a strong acid catalyst.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend (S)-
piperidine-3-carboxylic acid (1 equivalent) in methanol (10 equivalents).

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equivalents) to the
suspension while stirring.

Reaction Conditions: Heat the reaction mixture to reflux at 65°C and maintain for 8 hours.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize
it with a saturated solution of sodium bicarbonate (NaHCO3).

Extraction: Extract the aqueous layer with ethyl acetate.

Hydrochloride Salt Formation: Dry the combined organic extracts over anhydrous sodium
sulfate, filter, and then treat with a solution of HCI gas in diethyl ether to precipitate the
hydrochloride salt.

Purification: The resulting solid can be purified by recrystallization.
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Parameter Value

Starting Material (S)-piperidine-3-carboxylic acid

Reagents Methanol, Sulfuric acid, HCI in diethyl ether
Reaction Time 8 hours

Temperature 65°C (Reflux)

Method 2: Reductive Amination

Stereoselective synthesis can also be achieved through reductive amination protocols. This
method involves the reaction of a suitable aldehyde with an amine, followed by reduction.

Conceptual Experimental Protocol:

e Imine Formation: React (S)-piperidine-3-carbaldehyde (90% enantiomeric excess) with
methyl glycinate in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

e Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2
equivalents), to the reaction mixture at a controlled temperature of 0-25°C to minimize
epimerization.

o Reaction Time: Allow the reaction to proceed for approximately 12 hours.

o Work-up and Purification: Following the reaction, a standard aqueous work-up is performed,
and the product is purified using column chromatography.

o Hydrochloride Salt Formation: The purified ester is then converted to its hydrochloride salt.
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Parameter Value

Starting Aldehyde (S)-piperidine-3-carbaldehyde (90% ee)
Amine Methyl glycinate

Reducing Agent Sodium triacetoxyborohydride (STAB)
Reaction Time 12 hours

Isolated Yield 68%

Final Enantiomeric Excess 88%

The data in the table is based on a scaled-down adaptation of a similar synthesis.[1]

Synthesis via Hydrolysis of 3-Piperidine Formamides

An industrial-scale method involves the hydrolysis of 3-piperidine formamides in concentrated
hydrochloric acid, which also facilitates chiral resolution.

Experimental Protocol:

e Reaction Setup: Add 500 g of 3-piperidine formamide hydrochloride (with 75.1% S-
configuration) to 2000 mL of concentrated hydrochloric acid (35% w/w).

e Reaction Conditions: Heat the mixture to 60-65°C and maintain for 3 hours.

» Crystallization and Filtration: Cool the reaction solution to 15-20°C and stir for 6 hours to
allow for crystallization. The solid is collected by suction filtration.

o Neutralization and Esterification: The resulting (S)-piperidine-3-carboxylic acid hydrochloride
is then neutralized and esterified using the Fischer esterification method described above.
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Parameter Value

Starting Material 3-piperidine formamide hydrochloride (75.1% S)
Reagent Concentrated Hydrochloric Acid (35% w/w)
Reaction Time 3 hours

Temperature 60-65°C

Final Enantiomeric Excess 99.6%

The data in the table is from an example protocol for the precursor synthesis.[1][2]

Biological Activity and Mechanism of Action

(S)-Methyl piperidine-3-carboxylate hydrochloride and its derivatives are of significant
interest due to their biological activities, primarily as inhibitors of the GABA transporter 1
(GAT1).

Role in the GABAergic Synapse

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central
nervous system. After its release into the synaptic cleft, its action is terminated by reuptake into
presynaptic neurons and surrounding glial cells via GABA transporters (GATs). GAT1 is the
predominant neuronal GABA transporter.

By inhibiting GAT1, derivatives of (S)-Methyl piperidine-3-carboxylate can increase the
concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.
This mechanism is a key strategy for the development of anticonvulsant and anxiolytic drugs.
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Experimental Workflows

The biological activity of (S)-Methyl piperidine-3-carboxylate derivatives as GAT1 inhibitors is
typically assessed using in vitro GABA uptake assays.

In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into

cells expressing the GAT1 transporter.
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Workflow for In Vitro GABA Uptake Assay
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Characterization Data

Detailed characterization is essential to confirm the structure and purity of the synthesized (S)-
Methyl piperidine-3-carboxylate hydrochloride.

Spectroscopic Data

While a complete, assigned spectrum from a single source is not readily available in the public
literature, the following represents compiled data:

1H NMR (401 MHz, D20):[2]

& 3.34 (dd, J=12.6, 3.6Hz, 1H)

& 3.29-3.19 (m, 1H)

5 3.15-2.98 (m, 2H)

8 2.66-2.55 (m, 1H)

5 2.06-1.96 (m, 1H)

5 1.95-1.82 (m, 1H)

5 1.82-1.63 (m, 2H)

Note: The methyl ester protons would appear as a singlet, typically around 3.7 ppm, but are not
explicitly listed in this particular dataset for the precursor acid.

Applications in Drug Discovery

(S)-Methyl piperidine-3-carboxylate hydrochloride is a key starting material for the
synthesis of a wide range of pharmaceutical agents. Its chiral nature is particularly important for
developing enantiomerically pure drugs, which often exhibit improved efficacy and safety
profiles.

Key Therapeutic Areas:
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e Anticonvulsants: As a precursor to GAT1 inhibitors, it is used in the development of drugs for
epilepsy.

» Anxiolytics: Enhanced GABAergic signaling can have anxiolytic effects, making this
compound relevant for anxiety disorder research.

e Other CNS Disorders: The GABAergic system is implicated in numerous neurological and
psychiatric conditions, and modulators of this system are continuously being explored for
new therapeutic applications.

This technical guide provides a foundational understanding of (S)-Methyl piperidine-3-
carboxylate hydrochloride for researchers and professionals in drug development. The
provided synthetic routes, biological context, and experimental workflows serve as a starting
point for further investigation and application of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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